PrNMI vs. WIN 55,212-2: Differential CNS Side Effect Profile in Cancer-Induced Bone Pain Model
PrNMI demonstrates separation of analgesic efficacy from centrally mediated side effects in a murine model of cancer-induced bone pain (CIBP), in contrast to brain-penetrant CB1 agonists. At supratherapeutic doses (≥3 mg/kg i.p.), PrNMI induced only mild sedation without catalepsy or hypothermia, whereas brain-penetrant CB1 agonists typically produce pronounced catalepsy and hypothermia at analgesic doses [1]. In comparative context, the non-selective brain-penetrant cannabinoid receptor agonist WIN 55,212-2 attenuates C-fiber nociceptor responses in murine cancer pain models but is associated with significant CNS-mediated adverse effects that limit its therapeutic window [2].
| Evidence Dimension | CNS side effect profile at supratherapeutic doses |
|---|---|
| Target Compound Data | PrNMI: mild sedation only; no catalepsy or hypothermia at supratherapeutic doses (≥3 mg/kg i.p.) |
| Comparator Or Baseline | WIN 55,212-2 (brain-penetrant non-selective cannabinoid agonist): produces significant CNS side effects including catalepsy and hypothermia at analgesic doses |
| Quantified Difference | PrNMI exhibits separation of analgesic dose from CNS side effect threshold; WIN 55,212-2 does not |
| Conditions | Syngeneic murine CIBP model (66.1 breast cancer cells injected into femur); side effects assessed at supratherapeutic doses (3-6 mg/kg i.p.) |
Why This Matters
For pain research requiring behavioral readouts, CNS side effects confound interpretation; PrNMI enables cleaner analgesic efficacy assessment.
- [1] Zhang H, Lund DM, Ciccone HA, et al. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain. PAIN. 2018;159(9):1814-1823. View Source
- [2] Uhelski ML, et al. The non-selective cannabinoid receptor agonist WIN 55,212-2 attenuates responses of C-fiber nociceptors in a murine model of cancer pain. Neuroscience. 2013. View Source
